
Emedastine
Descripción general
Descripción
Emedastine es un antihistamínico de segunda generación que se utiliza principalmente en soluciones oftálmicas para aliviar los síntomas de la conjuntivitis alérgica. Actúa como un antagonista selectivo del receptor H1 de la histamina, bloqueando la acción de la histamina, que causa síntomas alérgicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El difumarato de emedastine se puede sintetizar mediante una serie de reacciones químicas que implican la formación de derivados de benzimidazol. El método de preparación implica mezclar difumarato de this compound con resina de carbopol, povidona K30 y ciclodextrina. La mezcla se procesa luego a través de la tecnología de peletización y tableteado en húmedo para formar tabletas de liberación sostenida .
Métodos de producción industrial: La producción industrial de difumarato de this compound implica pasos similares, pero a mayor escala. Las materias primas se mezclan, se disuelven en etanol y se procesan en gránulos, que luego se secan y se comprimen en tabletas. Este método garantiza una alta estabilidad de liberación y superficies lisas de las tabletas .
Análisis De Reacciones Químicas
Tipos de reacciones: Emedastine sufre diversas reacciones químicas, incluidas la oxidación y la reducción. Los principales metabolitos formados son 5-hidroxithis compound y 6-hidroxithis compound, que se excretan en la orina en forma libre y conjugada .
Reactivos y condiciones comunes: La síntesis de this compound implica reactivos como resina de carbopol, povidona K30 y ciclodextrina. Las condiciones de reacción suelen incluir mezcla, disolución en etanol y secado a temperaturas entre 50 y 70 grados Celsius .
Productos principales: Los principales productos formados a partir de las reacciones que involucran this compound son sus metabolitos primarios, 5-hidroxithis compound y 6-hidroxithis compound .
Aplicaciones Científicas De Investigación
Emedastine se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Su principal aplicación es en el tratamiento de la conjuntivitis alérgica, donde se utiliza para controlar síntomas como enrojecimiento, picazón e hinchazón de los ojos . Además, se estudia this compound por su inhibición selectiva de los receptores H1 de la histamina, lo que lo convierte en un compuesto valioso en la investigación de alergias .
Mecanismo De Acción
Emedastine ejerce sus efectos uniéndose selectivamente a los receptores H1 de la histamina, bloqueando así la acción de la histamina. Esta inhibición evita que la histamina cause síntomas alérgicos como picazón, enrojecimiento e hinchazón. La selectividad de this compound para los receptores H1 garantiza efectos mínimos en otros receptores, como los receptores adrenérgicos, dopaminérgicos y serotoninérgicos .
Comparación Con Compuestos Similares
Compuestos Similares:
- Cetirizina
- Loratadina
- Fexofenadina
Comparación: Emedastine es único en su alta selectividad para los receptores H1 de la histamina, lo que reduce la probabilidad de efectos secundarios asociados con otros receptores. A diferencia de la cetirizina y la loratadina, que también son antihistamínicos de segunda generación, this compound se utiliza principalmente en soluciones oftálmicas para la conjuntivitis alérgica . Sus mínimos efectos sedantes y su alta eficacia en el tratamiento de alergias oculares lo convierten en una opción preferida para aplicaciones tópicas .
Actividad Biológica
Emedastine, specifically in its difumarate form, is a selective histamine H1 receptor antagonist primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and its pharmacokinetic properties.
This compound functions by selectively blocking the H1 histamine receptors. This action prevents histamine from exerting its effects, which include vasodilation and increased vascular permeability that contribute to allergy symptoms. The compound exhibits minimal affinity for adrenergic, dopaminergic, and serotonin receptors, making it a targeted agent with fewer side effects related to these pathways .
Pharmacokinetics
- Absorption : this compound administered topically (ocular) typically does not result in measurable plasma concentrations, indicating localized action with minimal systemic absorption.
- Metabolism : The drug is metabolized into two primary metabolites—5-hydroxythis compound and 6-hydroxythis compound—both excreted via urine.
- Half-life : The elimination half-life is approximately 3-4 hours following oral administration .
Allergic Conjunctivitis Studies
-
Comparison with Other Antihistamines :
A study comparing this compound difumarate (0.05%) with olopatadine hydrochloride (0.1%) demonstrated that both were equally effective in alleviating symptoms of seasonal allergic conjunctivitis (SAC) in children aged 5 to 10 years. Both treatments significantly reduced itching and redness within minutes of administration . -
Combination Therapy :
Research on the co-administration of this compound with pranoprofen showed enhanced efficacy in treating allergic conjunctivitis. In a study involving 96 children, the combination treatment resulted in a clinical response rate of 95.83%, compared to 77.08% for this compound alone. The incidence of adverse reactions was also lower in the combination group (6.25% vs. 27.08%) .
Allergic Rhinitis Studies
This compound has also been evaluated for its efficacy in allergic rhinitis. A systematic review highlighted its effectiveness in reducing symptoms such as sneezing and nasal congestion without significant cardiovascular side effects, which are common with other antihistamines .
Summary of Findings
Study Type | Treatment Comparison | Key Findings |
---|---|---|
Allergic Conjunctivitis | This compound vs Olopatadine | Both effective; significant symptom reduction noted |
Combination Therapy | This compound + Pranoprofen | Higher clinical response rate; fewer adverse reactions |
Allergic Rhinitis | This compound vs Other Antihistamines | Effective symptom relief; minimal side effects |
Case Studies
- In a prospective study involving children with allergic conjunctivitis, patients treated with this compound showed rapid improvement in symptoms, with significant reductions in ocular itching and redness observed within days of starting treatment .
- Another case highlighted the effectiveness of this compound in managing chronic urticaria symptoms, showcasing its role beyond just allergic conjunctivitis and rhinitis .
Propiedades
IUPAC Name |
1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZBQVCBVDWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate) | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048243 | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (difumarate formulation), 1.44e+00 g/L | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Emedastine is a relatively selective, histamine H1 antagonist. In vitro examinations of emedastine's affinity for histamine receptors demonstrate relative selectivity for the H1 histamine receptor. In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. Emedastine appears exert negligible effects on adrenergic, dopaminergic and serotonin receptors. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87233-61-2 | |
Record name | Emedastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87233-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMEDASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1H7Y9OJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.